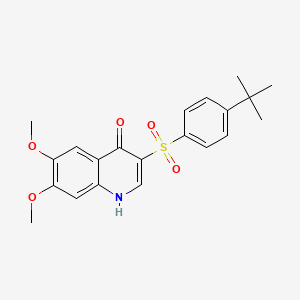![molecular formula C19H20N8 B2984979 6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile CAS No. 2198095-08-6](/img/structure/B2984979.png)
6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and molecular formula, C19H20N8. It includes a cyclobutyl group, a [1,2,4]triazolo[4,3-b]pyridazin-6-yl group, an azetidin-3-yl group, and a pyridine-3-carbonitrile group.Physical And Chemical Properties Analysis
The compound is available in powder form . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature I found.Applications De Recherche Scientifique
Chemical Synthesis and Molecular Docking
Research has explored the synthesis of novel pyridine and fused pyridine derivatives, focusing on compounds with complex structures similar to 6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile. These compounds have been subjected to molecular docking screenings, revealing moderate to good binding energies with target proteins, and have shown potential antimicrobial and antioxidant activity (Flefel et al., 2018).
Heterocyclic Chemistry
The chemical synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) has been described, starting from compounds that share structural features with the mentioned chemical. This synthesis underlines the versatility of such compounds in forming a basis for the creation of various heterocyclic compounds with potential biological activities (Khashi et al., 2015).
Synthesis of Polyfunctionally Substituted Derivatives
A precursor similar in structure to this compound was used for the synthesis of a variety of derivatives, showcasing the compound's utility in generating polyfunctionally substituted derivatives, such as pyrazolo[3,4-b][1,8]naphthyridines and heptaazaphenanthrene derivatives. These compounds have been characterized by their structural and spectral data, highlighting the compound's role in the development of novel chemical entities (Aly, 2006).
Novel Synthesis Methods and Antimicrobial Activities
Innovative synthesis methods have been employed to create new derivatives starting from compounds with similar complexity, leading to the discovery of novel fused pyrimidines with pronounced antimicrobial activity. This research demonstrates the compound's potential as a precursor in synthesizing new chemical entities with significant biological applications (Bhuiyan et al., 2006).
Development of Anticancer and Antidiabetic Agents
Research has also explored the synthesis of aminospirothiazolo pyridine–carbonitrile derivatives, highlighting the compound's utility in creating novel agents with significant anticancer and antidiabetic activities. This underscores the potential of such compounds in the development of new therapeutic agents (Flefel et al., 2019).
Propriétés
IUPAC Name |
6-[[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8/c1-25(16-6-5-13(9-20)10-21-16)15-11-26(12-15)18-8-7-17-22-23-19(27(17)24-18)14-3-2-4-14/h5-8,10,14-15H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSSIJCKCIAKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=C(C=C5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

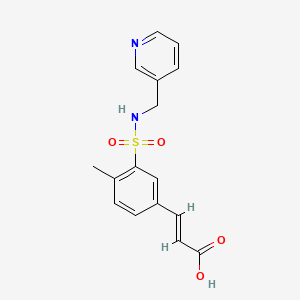
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2984897.png)

![4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2984899.png)
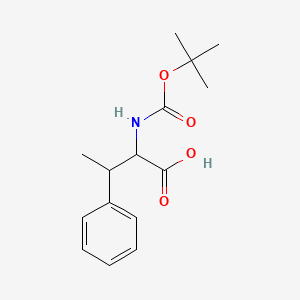

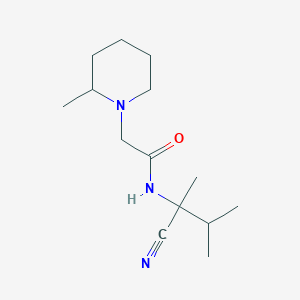
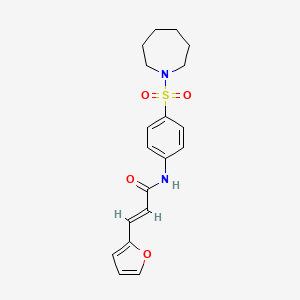
![[5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2984906.png)


![7-(4-ethoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2984914.png)

